molecular formula C19H28N4O3 B5314692 (3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine

Cat. No.: B5314692
M. Wt: 360.5 g/mol
InChI Key: REJRAOWWWGTUNR-AEFFLSMTSA-N
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Description

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: The imidazole and methoxy groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

(3S,4R)-1-[[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]methyl]-3-methoxypiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-24-17-5-3-4-15(12-23-8-6-16(20)18(13-23)25-2)19(17)26-11-10-22-9-7-21-14-22/h3-5,7,9,14,16,18H,6,8,10-13,20H2,1-2H3/t16-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJRAOWWWGTUNR-AEFFLSMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)CC2=C(C(=CC=C2)OC)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)CC2=C(C(=CC=C2)OC)OCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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